molecular formula C6H5F3N2O B12124288 3-Methoxy-6-(trifluoromethyl)pyridazine

3-Methoxy-6-(trifluoromethyl)pyridazine

Cat. No.: B12124288
M. Wt: 178.11 g/mol
InChI Key: LADLMGQWMPVZKY-UHFFFAOYSA-N
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Description

3-Methoxy-6-(trifluoromethyl)pyridazine is an organic compound with the molecular formula C6H5F3N2O. It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a methoxy group at position 3 and a trifluoromethyl group at position 6 makes this compound unique and of significant interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-6-(trifluoromethyl)pyridazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . This reaction provides functionalized pyridazines with high regiocontrol.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability, cost-effectiveness, and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce dihydropyridazines .

Scientific Research Applications

3-Methoxy-6-(trifluoromethyl)pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. The compound’s structure allows it to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for its biological activity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various pharmacological effects.

Comparison with Similar Compounds

  • 3-Methoxy-6-(trifluoromethyl)pyridazine
  • 3-Bromo-4-methoxy-6-(trifluoromethyl)pyridazine
  • This compound derivatives

Comparison: Compared to other similar compounds, this compound stands out due to its unique combination of a methoxy group and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced ability to participate in hydrogen bonding and π-π interactions . These properties make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

3-methoxy-6-(trifluoromethyl)pyridazine

InChI

InChI=1S/C6H5F3N2O/c1-12-5-3-2-4(10-11-5)6(7,8)9/h2-3H,1H3

InChI Key

LADLMGQWMPVZKY-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)C(F)(F)F

Origin of Product

United States

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